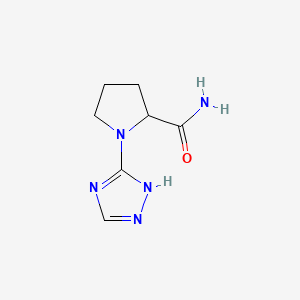
1-(1H-1,2,4-Triazol-3-yl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-1,2,4-Triazol-3-yl)pyrrolidine-2-carboxamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,4-Triazol-3-yl)pyrrolidine-2-carboxamide typically involves the reaction of a pyrrolidine derivative with a triazole precursorThis reaction is highly efficient and regioselective, producing the desired triazole ring with high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions ensures high efficiency and yield. Purification processes such as crystallization and chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
1-(1H-1,2,4-Triazol-3-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazolium salts.
Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Triazolium salts.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
科学的研究の応用
1-(1H-1,2,4-Triazol-3-yl)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer and antiviral properties.
Industry: Utilized in the synthesis of polymers and materials with specific properties
作用機序
The mechanism of action of 1-(1H-1,2,4-Triazol-3-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, the compound can interact with nucleic acids and proteins, disrupting their normal function and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine: Another triazole derivative with similar coordination chemistry properties.
1,2,3-Triazole derivatives: A broad class of compounds with diverse biological activities
Uniqueness
1-(1H-1,2,4-Triazol-3-yl)pyrrolidine-2-carboxamide is unique due to its specific structure, which combines the triazole ring with a pyrrolidine moiety. This unique combination enhances its stability and reactivity, making it a valuable compound for various applications .
特性
分子式 |
C7H11N5O |
|---|---|
分子量 |
181.20 g/mol |
IUPAC名 |
1-(1H-1,2,4-triazol-5-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H11N5O/c8-6(13)5-2-1-3-12(5)7-9-4-10-11-7/h4-5H,1-3H2,(H2,8,13)(H,9,10,11) |
InChIキー |
XSHURFQOLKHXAZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C2=NC=NN2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


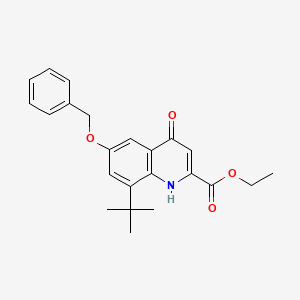
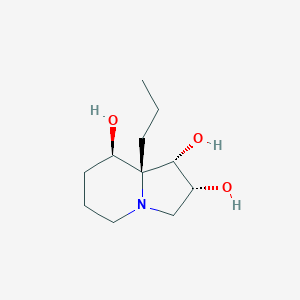
![7-Chloro-1,2,3-trimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B13093713.png)

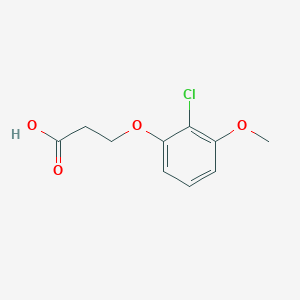
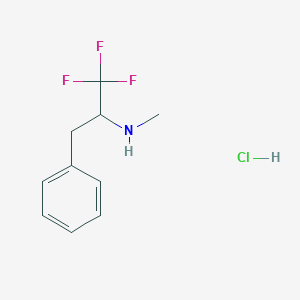
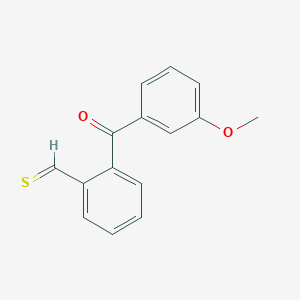
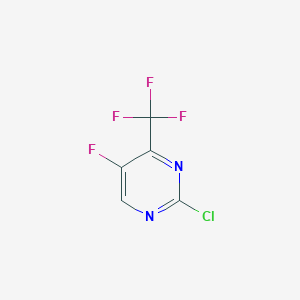
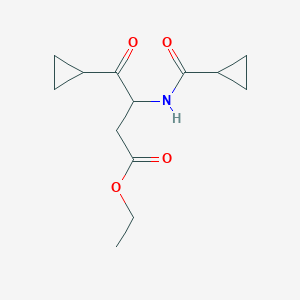
![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)
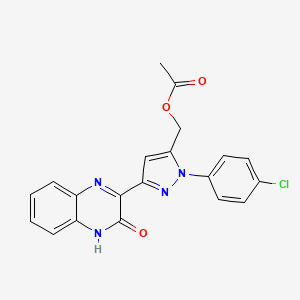

![5-(4-Methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13093781.png)
![5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide](/img/structure/B13093785.png)
